Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole
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Overview
Description
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its tricyclic framework, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-7-azatricyclo[3.3.2.0,1,5]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a furan derivative and an amine, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives .
Scientific Research Applications
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-oxa-7-azatricyclo[3.3.2.0,1,5]decane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane hydrochloride: A similar compound with a hydrochloride salt form, often used in research for its enhanced solubility.
7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione: Another related compound with a benzyl group and additional functional groups, used in various chemical applications.
Uniqueness
3-oxa-7-azatricyclo[3.3.2.0,1,5]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-oxa-7-azatricyclo[3.3.2.01,5]decane |
InChI |
InChI=1S/C8H13NO/c1-2-8-4-9-3-7(1,8)5-10-6-8/h9H,1-6H2 |
InChI Key |
LLAPRJPLHRPUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C1(CNC2)COC3 |
Origin of Product |
United States |
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